molecular formula C12H22O11 · 2H2O B593393 Galactinol dihydrate CAS No. 1217474-91-3

Galactinol dihydrate

Cat. No.: B593393
CAS No.: 1217474-91-3
M. Wt: 378.3
InChI Key: HGCURVXTXVAIIR-ITYUJIADSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Galactinol dihydrate is synthesized from myo-inositol and uridine diphosphate galactose in a galactosyltransferase-catalyzed reaction . The reaction conditions typically involve the use of specific enzymes that facilitate the transfer of galactose to myo-inositol, forming galactinol.

Industrial Production Methods: Industrial production of this compound involves the extraction and purification of the compound from plant sources, such as sugar beets. The process includes steps like enzymatic hydrolysis, filtration, and crystallization to obtain the pure dihydrate form .

Chemical Reactions Analysis

Types of Reactions: Galactinol dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various galactosyl derivatives and oxidized forms of galactinol .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Galactinol dihydrate is unique due to its specific role as a galactosyl donor in the biosynthesis of raffinose family oligosaccharides. Its ability to regulate gene expression and enhance stress tolerance in plants sets it apart from other similar compounds .

Properties

IUPAC Name

(1R,2S,4R,5R)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.2H2O/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20;;/h2-21H,1H2;2*1H2/t2-,3+,4+,5?,6-,7+,8-,9-,10-,11?,12-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCURVXTXVAIIR-XIENVMDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@@H]([C@H](C([C@H]([C@H]2O)O)O)O)O)O)O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584969
Record name (2R,3R,5S,6R)-2,3,4,5,6-Pentahydroxycyclohexyl alpha-D-galactopyranoside--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16908-86-4
Record name (2R,3R,5S,6R)-2,3,4,5,6-Pentahydroxycyclohexyl alpha-D-galactopyranoside--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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